

Technical Guide: Physicochemical Properties of 5-Methyl-2-phenyl-1H-indol-3-amine

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Compound of Interest

Compound Name: 5-Methyl-2-phenyl-1H-indol-3-amine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic indole derivative, **5-Methyl-2-phenyl-1H-indol-3-amine**. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and computational predictions to offer a robust profile for research and drug development applications. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Understanding the physicochemical properties of novel indole derivatives like **5-Methyl-2-phenyl-1H-indol-3-amine** is crucial for predicting their pharmacokinetic and pharmacodynamic behavior. This document includes tabulated summaries of predicted and known properties of related compounds, detailed hypothetical experimental protocols for its synthesis and characterization, and visualizations of potential biological pathways and experimental workflows.

Introduction

The indole nucleus is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds of significant biological importance. Its derivatives are known to interact with a variety of biological targets, making them attractive scaffolds for drug discovery. The compound **5-Methyl-2-phenyl-1H-indol-3-amine** combines key structural features that

suggest potential biological activity. The 2-phenyl group can enhance binding to target proteins through aromatic interactions, the 5-methyl group can influence metabolic stability and receptor affinity, and the 3-amino group provides a site for further functionalization and potential hydrogen bonding interactions. This guide aims to provide a detailed technical resource on this compound to facilitate further research and development.

Physicochemical Properties

Direct experimental data for **5-Methyl-2-phenyl-1H-indol-3-amine** is scarce in publicly available literature. Therefore, the following table summarizes key physicochemical properties based on computational predictions and data from structurally similar compounds.

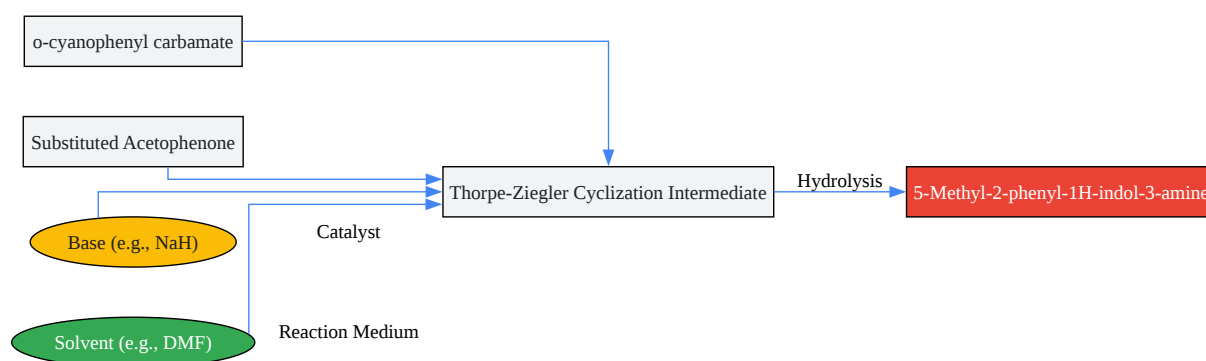
Property	Predicted/Analog Data	Data Source
Molecular Formula	C ₁₅ H ₁₄ N ₂	-
Molecular Weight	222.29 g/mol	-
CAS Number	23747-09-3	[1]
Melting Point	Not available. Related 3-methyl-2-phenyl-1H-indoles exhibit melting points in the range of 121-131°C.	[2]
Boiling Point	Not available.	-
Solubility	Expected to be soluble in organic solvents like ethanol, methanol, and DMSO.	General knowledge of indole derivatives
pKa	Not available. The amino group at the 3-position is expected to be basic.	-
logP	Not available.	-

Synthesis and Characterization

While a specific protocol for the synthesis of **5-Methyl-2-phenyl-1H-indol-3-amine** is not explicitly detailed in the reviewed literature, a plausible synthetic route can be derived from established methods for preparing 3-aminoindole derivatives. A potential one-pot synthesis method is described in a patent for related 3-amino-2-aryl-1H-indole derivatives.[3]

Hypothetical Synthesis Protocol

A potential synthetic pathway could involve the reaction of an appropriately substituted o-cyanophenyl carbamate with a substituted acetophenone in the presence of a base, followed by Thorpe-Ziegler cyclization.



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Hypothetical synthesis of **5-Methyl-2-phenyl-1H-indol-3-amine**.

Characterization

The characterization of the synthesized compound would involve standard analytical techniques to confirm its structure and purity.

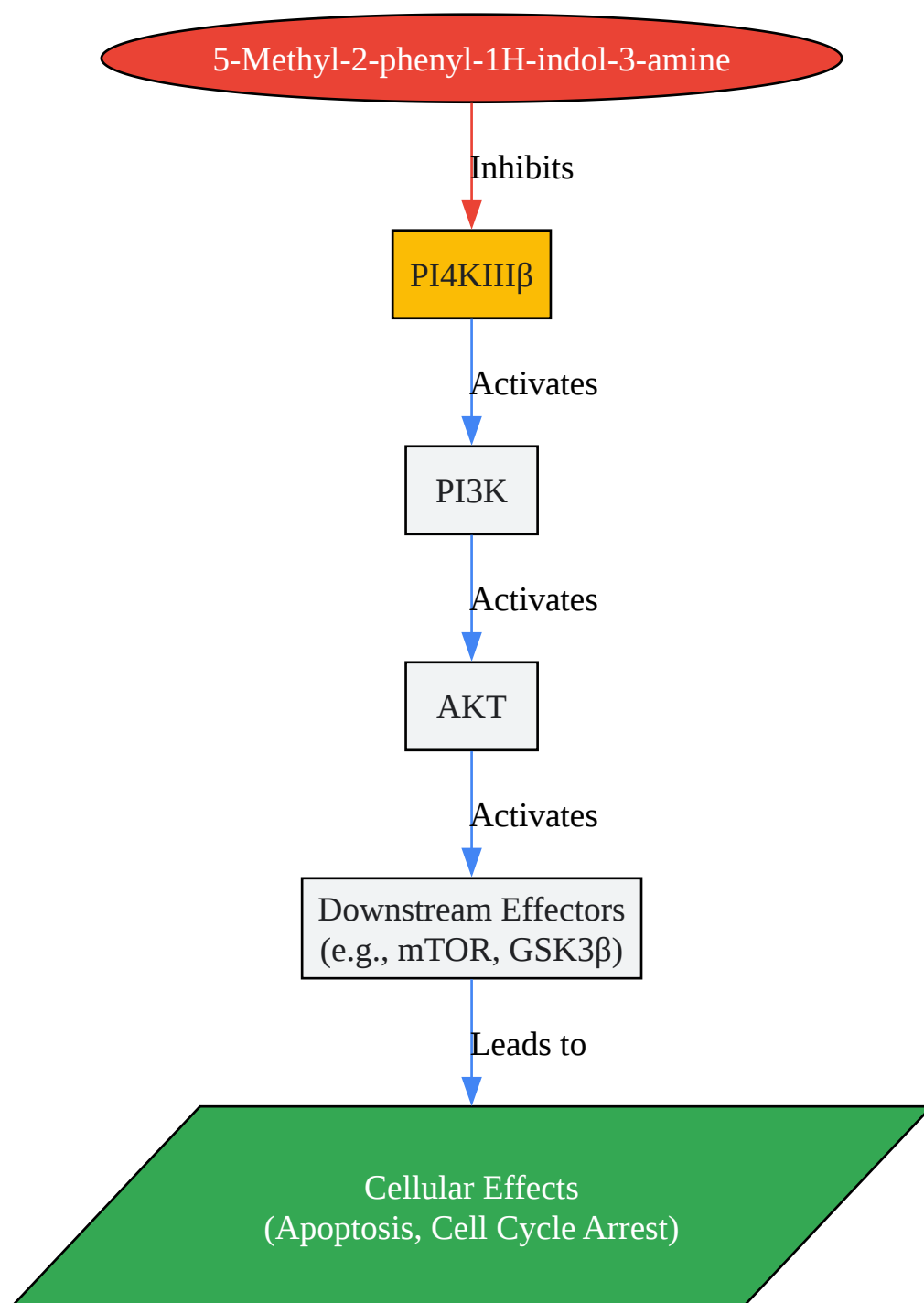
Technique	Expected Observations
^1H NMR	Signals corresponding to the aromatic protons of the phenyl and indole rings, the methyl group protons, and the amine protons.
^{13}C NMR	Resonances for the carbon atoms of the indole and phenyl rings, and the methyl group.
IR Spectroscopy	Characteristic absorption bands for N-H stretching of the amine and indole N-H, C-H stretching of aromatic and methyl groups, and C=C stretching of the aromatic rings.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound ($m/z = 222.29$).

Potential Biological Activity and Signaling Pathways

Derivatives of the indole scaffold are known to exhibit a wide range of biological activities. Substituted 3-aminoindoles, in particular, have been investigated for their potential as kinase inhibitors.[4][5] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is often implicated in diseases such as cancer.

Kinase Inhibition

Given the structural similarities to known kinase inhibitors, **5-Methyl-2-phenyl-1H-indol-3-amine** could potentially target protein kinases involved in cancer-related signaling pathways, such as the PI3K/AKT pathway.

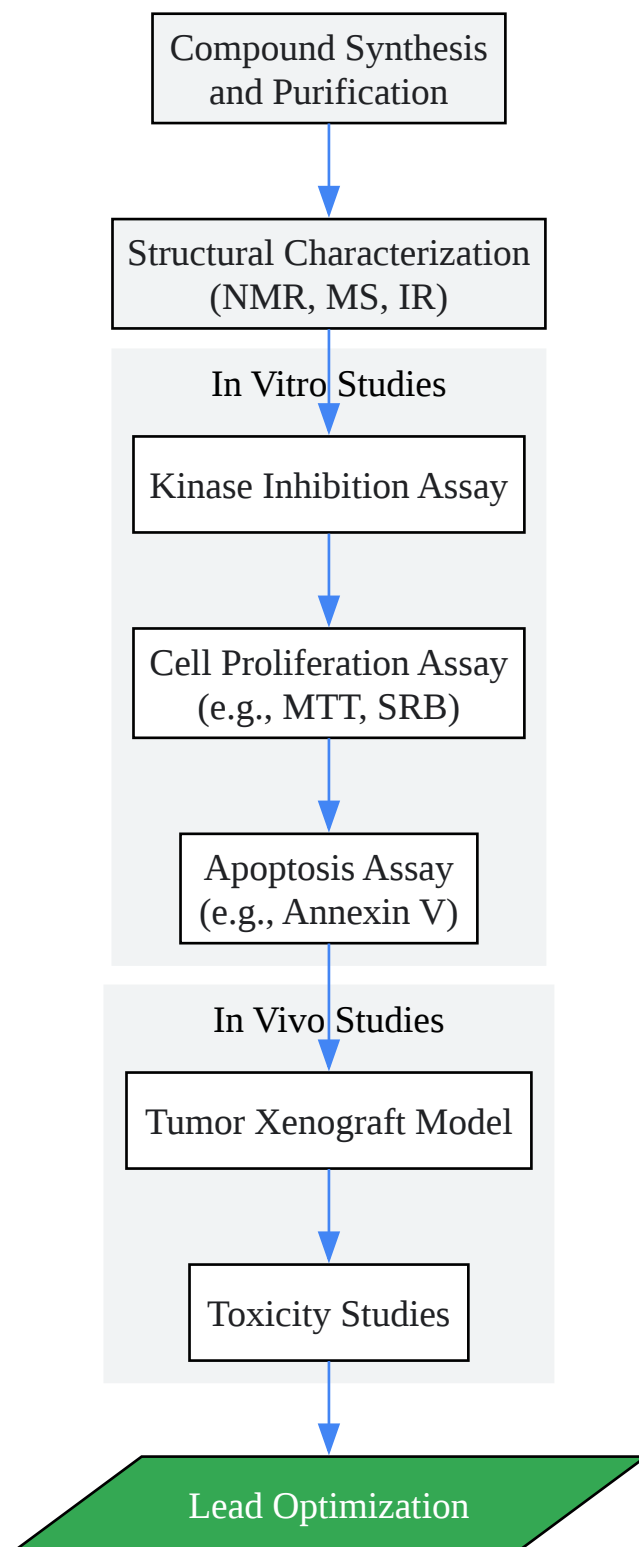


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Potential inhibition of the PI3K/AKT signaling pathway.

Experimental Workflow for Biological Activity Screening

To investigate the biological activity of **5-Methyl-2-phenyl-1H-indol-3-amine**, a standard experimental workflow would be employed.



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Experimental workflow for biological activity screening.

Conclusion

5-Methyl-2-phenyl-1H-indol-3-amine represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data is currently limited, this guide provides a foundational understanding of its potential physicochemical properties, a plausible synthetic approach, and a rationale for investigating its biological activity, particularly as a kinase inhibitor. Further experimental validation is necessary to fully elucidate the properties and therapeutic potential of this compound. This document serves as a valuable resource to guide future research endeavors in this area.

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